4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
Description
4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide: is a fascinating compound with a hybrid nucleus, combining two pharmaceutically active moieties: triazole and thiadiazine. Let’s explore its synthetic approaches, pharmacological activities, and applications.
Properties
Molecular Formula |
C18H14FN5OS |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-fluoro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14FN5OS/c1-11-21-22-18-24(11)23-17(26-18)14-4-2-12(3-5-14)10-20-16(25)13-6-8-15(19)9-7-13/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
PXVUDHCHQZLDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves several steps. One approach is the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with the appropriate precursor in the presence of a catalyst. For example, the reaction of 6a with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol yields the desired compound .
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For instance, oxidation reactions may involve oxidants like KMnO4 or PCC.
Major Products: The products formed from these reactions will vary based on the specific reaction type and conditions.
Scientific Research Applications
4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide: finds applications in:
Chemistry: As a synthetic intermediate for designing novel compounds.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory effects.
Industry: Its unique structure could inspire new materials or functional molecules.
Mechanism of Action
The compound likely interacts with specific molecular targets and pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While exploring similar compounds, we find other triazolothiadiazines with distinct substituent patterns. Highlighting its uniqueness, we can compare it to related structures.
Biological Activity
4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide, also known as J011-0171, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is C18H14FN5OS. Its structure features a fluorobenzene moiety linked to a triazole-thiadiazole hybrid system, which is significant for its biological activity.
Anticancer Properties
Research has indicated that derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit potent anticancer activities. A study demonstrated that compounds within this class can inhibit c-Met kinase activity and suppress cell growth in various cancer cell lines. For instance, compound 7d showed IC50 values of 2.02 nM for c-Met inhibition and 88 nM for cell growth inhibition in the MKN45 gastric cancer cell line .
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have shown broad-spectrum antimicrobial activities. These include efficacy against bacteria and fungi due to their ability to disrupt cellular processes. The biological activity spectrum includes:
- Antibacterial : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal : Demonstrated activity against Candida species.
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of thiadiazole derivatives. For example, compounds with similar structures have been evaluated for their ability to reduce inflammation markers in vitro and in vivo models. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
The biological activity of 4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is attributed to several mechanisms:
- Kinase Inhibition : The compound selectively inhibits various kinases involved in cancer progression.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels contributing to its anticancer effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
